molecular formula C19H21N5O B4064799 4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine

Cat. No.: B4064799
M. Wt: 335.4 g/mol
InChI Key: VMGVNLPECBLRMR-UHFFFAOYSA-N
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Description

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a 2-methylphenyl group and a pyrimidine ring substituted with an oxan-4-yl group.

Properties

IUPAC Name

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-4-2-3-5-18(14)24-13-15(12-21-24)17-6-9-20-19(23-17)22-16-7-10-25-11-8-16/h2-6,9,12-13,16H,7-8,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGVNLPECBLRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling. The synthetic route may involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Formation of the pyrimidine ring: This can be synthesized by reacting a β-diketone with guanidine in the presence of a base.

    Coupling of the pyrazole and pyrimidine rings: This step involves the reaction of the pyrazole derivative with the pyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various cellular responses, including changes in gene expression, cell cycle arrest, or apoptosis.

Comparison with Similar Compounds

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also features a pyrazole and pyrimidine ring but lacks the 2-methylphenyl and oxan-4-yl substitutions.

    2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and are studied for their antiproliferative activity.

The uniqueness of this compound lies in its specific substitutions, which may confer distinct biological activities and chemical properties compared to similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine
Reactant of Route 2
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4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine

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